molecular formula C10H14ClN3O5 B1437131 Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1) CAS No. 1353749-74-2

Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)

Katalognummer: B1437131
CAS-Nummer: 1353749-74-2
Molekulargewicht: 291.69 g/mol
InChI-Schlüssel: YBUPSOQAGSOATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme aromatic L-amino acid decarboxylase (AAAD). This inhibition prevents the conversion of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa for transport to the brain . The compound interacts with AAAD by binding to its active site, which blocks the enzyme’s activity and reduces the formation of dopamine outside the central nervous system .

Cellular Effects

2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride has several effects on cellular processes. It influences cell function by modulating the levels of dopamine, which is a critical neurotransmitter involved in various signaling pathways. By inhibiting the peripheral conversion of levodopa to dopamine, the compound ensures that more levodopa reaches the brain, where it can be converted to dopamine and exert its therapeutic effects . This modulation of dopamine levels impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons .

Molecular Mechanism

The molecular mechanism of action of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride involves its binding to the active site of aromatic L-amino acid decarboxylase. This binding inhibits the enzyme’s activity, preventing the conversion of levodopa to dopamine in peripheral tissues . The compound’s inhibition of AAAD reduces the peripheral side effects associated with dopamine, such as nausea and cardiac arrhythmias, and enhances the central availability of levodopa for the treatment of Parkinson’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride have been observed to change over time. The compound is relatively stable, but its effectiveness can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that the compound maintains its inhibitory effects on AAAD, but the extent of inhibition may vary depending on the experimental conditions and duration of exposure .

Dosage Effects in Animal Models

The effects of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits AAAD and increases the central availability of levodopa without significant adverse effects . At higher doses, the compound may cause toxic effects, including gastrointestinal disturbances and cardiovascular issues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.

Metabolic Pathways

2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride is involved in metabolic pathways related to the metabolism of levodopa. The compound inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of levodopa to dopamine in peripheral tissues . This inhibition alters the metabolic flux of levodopa, increasing its availability for transport to the brain and subsequent conversion to dopamine .

Transport and Distribution

The transport and distribution of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily distributed in peripheral tissues, where it inhibits AAAD and prevents the conversion of levodopa to dopamine . Its distribution is limited to peripheral tissues due to its inability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride is primarily in the cytoplasm of peripheral cells. The compound’s activity is confined to the cytoplasm, where it interacts with aromatic L-amino acid decarboxylase to inhibit its activity . This localization ensures that the compound effectively prevents the peripheral conversion of levodopa to dopamine, thereby enhancing the central availability of levodopa for therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benserazide hydrochloride typically involves the reaction of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in a mixture of water and ethanol . The reaction conditions include:

    Solvent: Water-ethanol mixture

    Temperature: Room temperature

    Catalyst: None required

The product, (E)-2-amino-3-hydroxy-N’-[(2,3,4-trihydroxybenzylidene)]propanohydrazide hydrochloride, is then isolated and purified .

Industrial Production Methods

Industrial production of benserazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Benserazide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benserazide hydrochloride .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Benserazide has been extensively studied for its pharmacological properties:

  • Parkinson's Disease Treatment : As a decarboxylase inhibitor, benserazide is used in combination with levodopa to treat Parkinson's disease. Clinical studies have demonstrated that this combination improves motor function and reduces symptoms associated with the disease .
  • Neuropharmacology : Research indicates that benserazide may influence neurotransmitter levels beyond dopamine, potentially affecting serotonin and norepinephrine pathways. This suggests broader implications for mood and cognitive functions .

Biochemical Analysis

Benserazide plays a significant role in various biochemical assays:

  • Enzyme Activity Studies : It is used as a standard in assays measuring AAAD activity due to its specific inhibitory action. This application is critical in understanding metabolic pathways involving aromatic amino acids .
  • Metabolic Pathway Investigations : Studies involving benserazide help elucidate the metabolic pathways of levodopa and its derivatives, contributing to a better understanding of Parkinson's disease pathology .

Cellular Effects

The cellular effects of benserazide are notable:

  • Dopamine Modulation : By inhibiting peripheral conversion of levodopa to dopamine, benserazide ensures higher concentrations reach the CNS, enhancing therapeutic outcomes in Parkinson's treatment .
  • Impact on Cell Signaling : Research indicates that benserazide may modulate cell signaling pathways influenced by dopamine levels, potentially impacting neuronal health and function .

Pharmaceutical Manufacturing

Benserazide is integral to pharmaceutical formulations:

  • Combination Therapies : It is primarily used in conjunction with levodopa in commercial Parkinson's disease medications. The synthesis process involves careful control to ensure high purity and efficacy .
  • Research and Development : The compound serves as a reference standard for developing new drugs targeting similar metabolic pathways or neurological conditions .

Synthesis and Purification Methods

The synthesis of benserazide involves several key steps:

  • Condensation Reaction : D,L-serine methyl ester hydrochloride reacts with 2,3,4-trihydroxybenzaldehyde under controlled conditions.
  • Purification Techniques : The crude product undergoes multiple crystallizations to achieve pharmaceutical-grade purity (>99%) essential for clinical use .

Case Study 1: Efficacy in Parkinson's Disease

A clinical trial demonstrated that patients receiving a combination of levodopa and benserazide showed significant improvements in motor symptoms compared to those receiving levodopa alone. The study highlighted the importance of AAAD inhibition in enhancing therapeutic outcomes.

Case Study 2: Neurotransmitter Level Modulation

Research indicated that administration of benserazide not only increased dopamine levels but also affected serotonin pathways, suggesting potential benefits for mood regulation in Parkinson's patients.

Biologische Aktivität

Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide hydrochloride, commonly known as benserazide, is a compound of significant interest due to its biological activity and therapeutic potential. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

1. Synthesis of Benserazide

Benserazide is synthesized through the reaction of D,L-serine methyl ester hydrochloride with hydrazine hydrate. This method ensures high pharmaceutical purity and yields a compound with specific structural features that contribute to its biological activity .

Benserazide acts primarily as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC), which plays a crucial role in the metabolism of L-DOPA to dopamine. By inhibiting AADC, benserazide enhances the effectiveness of L-DOPA therapy in treating Parkinson's disease .

3.1 Enzymatic Inhibition

Recent studies have demonstrated that benserazide derivatives exhibit significant inhibitory effects on hexokinase 2 (HK2), an enzyme involved in glucose metabolism. The presence of hydroxyl groups on the phenyl ring is critical for this inhibitory activity. For instance, derivatives with three hydroxyl groups showed up to 92% inhibition of HK2 activity at a concentration of 1 µM .

3.2 Antiviral and Antimicrobial Properties

Benserazide and its derivatives have shown promising antiviral and antimicrobial activities. A study highlighted that certain hydrazone derivatives exhibited viral inhibitory properties comparable to established antiviral medications like Tamiflu . The minimum suppressive concentrations (MSC) for various bacterial strains were also evaluated, indicating moderate to strong antibacterial effects against both Gram-positive and Gram-negative bacteria .

4.1 Parkinson’s Disease Treatment

In clinical settings, benserazide is used in combination with L-DOPA for managing Parkinson's disease symptoms. The combination therapy improves patient outcomes by increasing dopamine levels while reducing side effects associated with L-DOPA alone .

4.2 Antimicrobial Efficacy

In vitro studies have shown that benserazide derivatives possess notable antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. For example, one derivative demonstrated an MSC of 6.3 µg/mL against E. coli, indicating its potential as an antimicrobial agent .

5. Research Findings Summary Table

Compound NameBiological ActivityMinimum Suppressive Concentration (MSC)
BenserazideAADC inhibitorN/A
Hydrazone Derivative 1Antiviral against H1N1Comparable to Tamiflu
Hydrazone Derivative 2Antibacterial against E. coli6.3 µg/mL
Hydrazone Derivative 3Antibacterial against S. aureus12.5 µg/mL

6. Conclusion

The compound Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide hydrochloride (benserazide) demonstrates significant biological activity through its role as an AADC inhibitor and possesses promising antiviral and antimicrobial properties. Ongoing research continues to explore its potential applications in various therapeutic contexts, particularly in neurodegenerative diseases and infectious diseases.

Eigenschaften

IUPAC Name

2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPSOQAGSOATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019548
Record name 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353749-74-2
Record name Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353749-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)
Reactant of Route 2
Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)
Reactant of Route 3
Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)
Reactant of Route 4
Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)
Reactant of Route 5
Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)
Reactant of Route 6
Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.